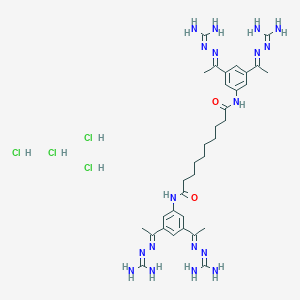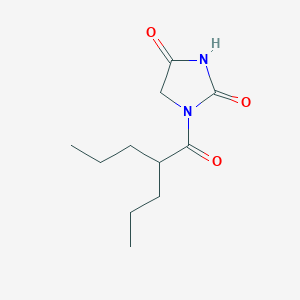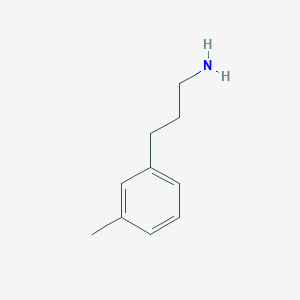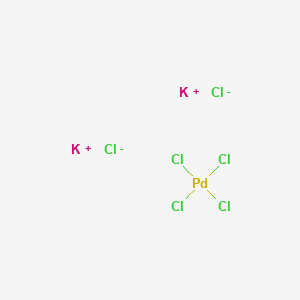
Dipotassium;tetrachloropalladium;dichloride
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Dipotassium tetrachloropalladium dichloride, also known as K2PdCl4, is a chemical compound that has been extensively studied for its potential applications in various scientific research areas. It is a coordination complex of palladium that contains two potassium ions and four chloride ions.
科研应用
Dipotassium;tetrachloropalladium;dichloride has been widely used in scientific research due to its unique properties. It has been studied as a catalyst in various organic reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling. It has also been used as a precursor for the synthesis of other palladium complexes. Additionally, Dipotassium;tetrachloropalladium;dichloride has been investigated for its potential applications in the field of nanotechnology, as it can be used to synthesize palladium nanoparticles with controlled size and shape.
作用机制
The mechanism of action of Dipotassium;tetrachloropalladium;dichloride is related to its ability to act as a catalyst in various reactions. It works by coordinating with the reactants and facilitating the formation of new chemical bonds. In organic reactions, Dipotassium;tetrachloropalladium;dichloride can activate the carbon-hydrogen bond in the substrate and form a new carbon-carbon bond with the other reactant. This process is known as oxidative addition. In addition, Dipotassium;tetrachloropalladium;dichloride can also facilitate the elimination of certain functional groups, such as halides, through a process known as beta-elimination.
生化和生理效应
Dipotassium;tetrachloropalladium;dichloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in animal studies. In vitro studies have suggested that Dipotassium;tetrachloropalladium;dichloride may have antioxidant properties and can scavenge free radicals. Additionally, Dipotassium;tetrachloropalladium;dichloride has been investigated for its potential applications in cancer therapy, as it can induce apoptosis in cancer cells.
实验室实验的优点和局限性
Dipotassium;tetrachloropalladium;dichloride has several advantages for lab experiments. It is relatively easy to synthesize and handle, and it can be used in a wide range of reactions. Additionally, Dipotassium;tetrachloropalladium;dichloride is stable under normal laboratory conditions and can be stored for a long time without significant degradation. However, Dipotassium;tetrachloropalladium;dichloride also has some limitations. It is sensitive to air and moisture, and it can decompose in the presence of certain reagents, such as strong acids or bases. Therefore, careful handling and storage are required to ensure its stability and effectiveness.
未来方向
There are several future directions for the study of Dipotassium;tetrachloropalladium;dichloride. One area of interest is the development of new catalytic reactions using Dipotassium;tetrachloropalladium;dichloride as a catalyst. This could involve the synthesis of new palladium complexes or the modification of existing ones to improve their catalytic properties. Another area of interest is the application of Dipotassium;tetrachloropalladium;dichloride in the field of nanotechnology, where it could be used to synthesize palladium nanoparticles with specific properties for various applications. Finally, further studies are needed to explore the biochemical and physiological effects of Dipotassium;tetrachloropalladium;dichloride and its potential applications in medicine and biotechnology.
合成方法
The synthesis of Dipotassium;tetrachloropalladium;dichloride involves the reaction between potassium tetrachloropalladate(II) and potassium chloride in an aqueous solution. The reaction is exothermic and requires careful control of the temperature and pH. The resulting product is a yellow crystalline powder that is soluble in water and other polar solvents.
性质
CAS 编号 |
19662-89-6 |
|---|---|
产品名称 |
Dipotassium;tetrachloropalladium;dichloride |
分子式 |
Cl6K2Pd |
分子量 |
397.3 g/mol |
IUPAC 名称 |
dipotassium;tetrachloropalladium;dichloride |
InChI |
InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI 键 |
OEDRXJBJMMJUSV-UHFFFAOYSA-H |
SMILES |
[Cl-].[Cl-].Cl[Pd](Cl)(Cl)Cl.[K+].[K+] |
规范 SMILES |
Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |
其他 CAS 编号 |
16919-73-6 |
Pictograms |
Irritant |
同义词 |
potassium hexachloropalladate(IV) |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



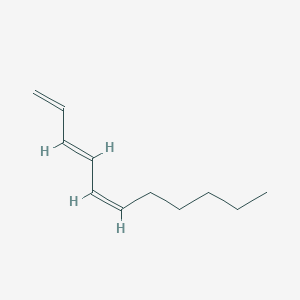

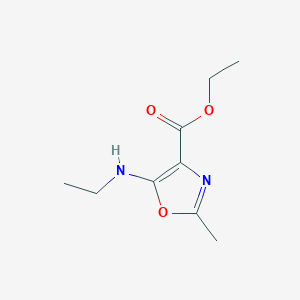
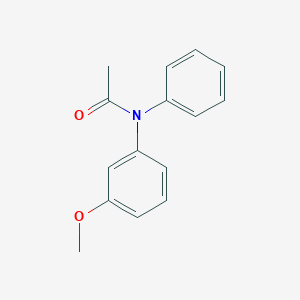
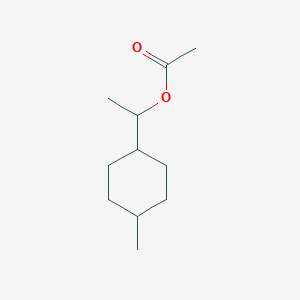
![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)

